molecular formula C13H22N2O2S B6603392 tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate CAS No. 568564-29-4

tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B6603392
CAS No.: 568564-29-4
M. Wt: 270.39 g/mol
InChI Key: VXLPPEWXJMWNID-UHFFFAOYSA-N
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Description

Carbamates are a class of organic compounds that are composed of a carbamate group and an amine group. They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

While specific synthesis methods for “tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate” are not available, similar compounds have been synthesized through various methods. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was synthesized from commercially available 4-fluoro-2- methoxy-5- nitroaniline through three steps including acylation, nucleophilic substitution, and reduction .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, carbamates can undergo reactions such as hydrolysis and decarboxylation .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate” is not available, similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. While specific safety and hazard information for “tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate” is not available, similar compounds can be harmful if swallowed and cause serious eye damage .

Properties

IUPAC Name

tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-8(2)7-10-14-9(3)11(18-10)15-12(16)17-13(4,5)6/h8H,7H2,1-6H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLPPEWXJMWNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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